The KAVYNFATC (GP33-41) Epitope: A Cornerstone of Viral Immunology and CD8+ T Cell Profiling
The KAVYNFATC (GP33-41) Epitope: A Cornerstone of Viral Immunology and CD8+ T Cell Profiling
Executive Summary
The lymphocytic choriomeningitis virus (LCMV) murine model has fundamentally shaped modern immunology, providing the empirical foundation for our understanding of T cell memory, viral clearance, and T cell exhaustion. At the core of this model is the GP33-41 epitope, defined by the 9-amino-acid sequence KAVYNFATC [1]. As the immunodominant peptide restricted by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Db, GP33-41 serves as an indispensable tool for researchers evaluating vaccine efficacy, immunotherapies, and T cell receptor (TCR) dynamics[2][3]. This technical guide details the structural mechanics, transgenic modeling, and validated experimental protocols associated with the GP33-41 epitope.
Structural Immunology & MHC-I Binding Mechanics
The interaction between the KAVYNFATC peptide and the H-2Db binding groove is a highly specific, self-validating thermodynamic system governed by strict structural constraints[2]. The H-2Db molecule features distinct hydrophobic pockets that dictate peptide anchoring and TCR presentation[4].
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Primary Anchor (Position 5 - Asparagine): The C pocket of the H-2Db binding groove specifically accommodates the polar side chain of Asparagine (Asn, N) at position 5[2][4]. This interaction is the primary thermodynamic driver of complex stability.
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Secondary Anchor (Position 9 - Cysteine): The F pocket of H-2Db binds the C-terminal residue. In GP33-41, the Cysteine (Cys, C) at position 9 anchors the peptide, securing the C-terminus and allowing the central residues to bulge outward for TCR recognition[5].
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Causality in Epitope Selection: The optimal 9-amino-acid length ensures that the peptide termini are firmly tethered within the MHC groove, preventing dissociation and maximizing the half-life of the peptide-MHC (pMHC) complex on the cell surface[2]. This extraordinary stability is the mechanistic reason why GP33-41 elicits such a robust, easily measurable CD8+ T cell response. Crystallographic studies (PDB ID: 1FG2) have definitively confirmed this stable conformation.
Endogenous processing of LCMV GP33-41 and presentation via the MHC-I H-2Db pathway.
The P14 TCR Transgenic Model
To study antigen-specific responses with high precision, researchers frequently utilize P14 TCR transgenic mice. The CD8+ T cells in these mice express a transgenic TCR exclusively specific for the GP33-41/H-2Db complex[3].
By adoptively transferring a known, traceable quantity of congenically marked (e.g., CD90.1 or CD45.1) P14 T cells into a wild-type host prior to LCMV infection, researchers create a self-validating in vivo system[3][6]. This allows for the exact tracking of expansion, differentiation, and exhaustion phases of antigen-specific T cells without the confounding variables of endogenous TCR repertoire diversity.
Quantitative Data: LCMV Immunodominant Epitopes
To provide context for assay development, GP33-41 is often benchmarked alongside other LCMV epitopes. The following table summarizes their structural parameters[2][7].
| Epitope Name | Sequence | Viral Protein Origin | MHC-I Restriction | Key Anchor Residues |
| GP33-41 | KAVYNFATC | Glycoprotein (GP1) | H-2Db / H-2Kb | Asn (P5), Cys (P9) |
| GP276-286 | SGVENPGGYCL | Glycoprotein (GP2) | H-2Db | Asn (P5), Leu (P11) |
| NP396-404 | FQPQNGQFI | Nucleoprotein (NP) | H-2Db | Asn (P5), Ile (P9) |
Validated Experimental Methodologies
The following protocols have been optimized for high signal-to-noise ratios and reproducibility in assessing GP33-specific CD8+ T cell responses.
Parallel workflow for quantifying GP33-specific T cells via Tetramer and ICS assays.
Protocol A: MHC-I Tetramer Staining (Direct Quantification)
MHC-I tetramers consist of four biotinylated H-2Db molecules loaded with KAVYNFATC and conjugated to a fluorophore (e.g., PE or APC)[6].
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Single-Cell Suspension: Isolate splenocytes from infected mice and pass through a 70 μm cell strainer. Causality: Removes connective tissue and clumps, ensuring single-cell events during flow cytometry.
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Fc Receptor Blocking: Incubate cells (1x10^6) with anti-CD16/CD32 (Fc Block) for 10 minutes at 4°C. Causality: Prevents non-specific binding of fluorophore-conjugated antibodies to Fc receptors on macrophages and B cells, drastically reducing background noise.
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Tetramer Incubation: Add PE-conjugated H-2Db/GP33-41 tetramer and incubate for 30-45 minutes at 4°C in the dark[3]. Causality: Staining at 4°C minimizes TCR internalization, while protecting from light prevents fluorophore photobleaching.
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Surface Staining & Viability: Add surface markers (e.g., anti-CD8, anti-CD44) and a viability dye (e.g., 7-AAD)[3]. Causality: 7-AAD intercalates into the DNA of dead cells with compromised membranes, allowing their exclusion from analysis to prevent false positives caused by non-specific tetramer trapping.
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Washing and Acquisition: Wash 3 times with FACS buffer (PBS + 2% FBS) and fix with 1% paraformaldehyde. Acquire on a flow cytometer[6].
Protocol B: Intracellular Cytokine Staining (ICS) & ELISPOT (Functional Avidity)
To assess the functional capacity of GP33-specific T cells, peptide restimulation is required[6][7].
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Plating & Restimulation: Seed 1x10^6 splenocytes in a 96-well plate. Add synthetic KAVYNFATC peptide at a final concentration of 0.2 μg/mL[6]. Self-Validation: Always run a parallel well with an irrelevant peptide (e.g., Adenovirus E1B) to establish the baseline of non-specific activation.
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Secretion Inhibition (For ICS only): Add Brefeldin A (5 μg/mL) and incubate for 5 hours at 37°C[3][6]. Causality: Brefeldin A disrupts vesicular transport from the Endoplasmic Reticulum to the Golgi. This traps synthesized effector cytokines (like IFN-γ and TNF-α) inside the cell, accumulating them to detectable levels for flow cytometry.
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Fixation and Permeabilization: After surface staining, treat cells with a Fixation/Permeabilization solution for 20 minutes[3][6]. Causality: Mild cross-linking preserves cellular morphology, while permeabilization creates pores in the lipid bilayer, allowing intracellular anti-IFN-γ antibodies to access their trapped targets.
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ELISPOT Alternative: For ELISPOT, omit Brefeldin A. Plate cells on PVDF-membrane plates pre-coated with capture anti-IFN-γ antibodies. Incubate for 24 hours. Causality: PVDF membranes have high porosity and protein-binding capacity, capturing secreted cytokines locally to form quantifiable "spots" representing individual functionally active T cells[6][7].
References
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MedChemExpress. "LCMV GP(33-41) C-peptide". medchemexpress.com. 1
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Frontiers in Immunology. "Prediction and validation of murine MHC class I epitopes of the recombinant virus VSV-GP". frontiersin.org. 4
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Journal of Virology (NIH/PMC). "Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes". nih.gov. 2
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Journal of Molecular Biology (DOI). "Zooming in on the hydrophobic ridge of H-2Db: implications for the conformational variability of bound peptides". doi.org. 5
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PNAS. "Plasmacytoid dendritic cells control T-cell response to chronic viral infection". pnas.org. 3
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Nature Communications (NIH/PMC). "Late-stage tumors induce anemia and immunosuppressive extramedullary erythroid progenitor cells". nih.gov. 6
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Immune Epitope Database (IEDB). "KAVYNFATC epitope". immuneepitope.org.
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Clinical and Vaccine Immunology (NIH/PMC). "Highly Efficient Antiviral CD8+ T-Cell Induction by Peptides Coupled to the Surfaces of Liposomes". nih.gov. 7
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. pnas.org [pnas.org]
- 4. Frontiers | Prediction and validation of murine MHC class I epitopes of the recombinant virus VSV-GP [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
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